molecular formula C14H10Cl2F3NO2 B14406234 3-Chloro-4-[4-(2-chloro-1,1,2-trifluoroethoxy)phenoxy]aniline CAS No. 83660-60-0

3-Chloro-4-[4-(2-chloro-1,1,2-trifluoroethoxy)phenoxy]aniline

Cat. No.: B14406234
CAS No.: 83660-60-0
M. Wt: 352.1 g/mol
InChI Key: FBTQCMFRNYCSAQ-UHFFFAOYSA-N
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Description

3-Chloro-4-[4-(2-chloro-1,1,2-trifluoroethoxy)phenoxy]aniline is an organic compound that belongs to the class of aromatic amines. This compound is characterized by the presence of chloro and trifluoroethoxy substituents on the phenoxy and aniline rings. It is primarily used as an intermediate in the synthesis of various chemical products, including pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-[4-(2-chloro-1,1,2-trifluoroethoxy)phenoxy]aniline typically involves the etherification of 2-chloro-4-aminophenol with 2-chloro-1,1,2-trifluoroethanol. The reaction is carried out under basic conditions, often using a base such as potassium carbonate or sodium hydroxide . The reaction mixture is heated to facilitate the formation of the ether linkage.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process that includes the chlorination of aniline derivatives followed by etherification. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial production .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-[4-(2-chloro-1,1,2-trifluoroethoxy)phenoxy]aniline undergoes various chemical reactions, including:

    Substitution Reactions: The chloro and trifluoroethoxy groups can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can lead to the formation of different functionalized compounds .

Scientific Research Applications

3-Chloro-4-[4-(2-chloro-1,

Properties

CAS No.

83660-60-0

Molecular Formula

C14H10Cl2F3NO2

Molecular Weight

352.1 g/mol

IUPAC Name

3-chloro-4-[4-(2-chloro-1,1,2-trifluoroethoxy)phenoxy]aniline

InChI

InChI=1S/C14H10Cl2F3NO2/c15-11-7-8(20)1-6-12(11)21-9-2-4-10(5-3-9)22-14(18,19)13(16)17/h1-7,13H,20H2

InChI Key

FBTQCMFRNYCSAQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OC2=C(C=C(C=C2)N)Cl)OC(C(F)Cl)(F)F

Origin of Product

United States

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